diethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context of Triazole Derivatives in Organic Chemistry
Early Discoveries and Fundamental Advances
The triazole class of heterocycles was first systematically studied in the late 19th century, with Wilhelm Bladin coining the term "triazole" in 1885 to describe a five-membered ring containing three nitrogen atoms. Early synthetic routes relied on cyclocondensation reactions, but the field expanded significantly after the development of the Huisgen azide-alkyne cycloaddition in the 1960s. This reaction enabled the regioselective synthesis of 1,4- and 1,5-disubstituted triazoles, laying the groundwork for modern click chemistry applications.
Key Milestones in Triazole Chemistry:
The discovery of antifungal triazoles like fluconazole in the 1980s highlighted their biological relevance, driving research into functionalized derivatives such as diethyl-1H-1,2,3-triazole-4-carboxylic acid.
Properties
IUPAC Name |
1,5-diethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNHENSHQXWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Diethyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1H-1,2,4-triazole class of compounds1h-1,2,4-triazole derivatives have been reported to exhibit antiviral and antitumor activities.
Mode of Action
It is known that 1h-1,2,4-triazole derivatives can interact with multiple receptors, leading to various biological effects. The interaction of the compound with its targets can lead to changes in cellular processes, potentially contributing to its pharmacological activity.
Biochemical Pathways
1h-1,2,4-triazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 113075 Da, which is within the range generally considered favorable for oral bioavailability.
Result of Action
1h-1,2,4-triazole derivatives have been associated with antiviral and antitumor activities, suggesting that they may have effects at the molecular and cellular levels.
Biological Activity
Diethyl-1H-1,2,3-triazole-4-carboxylic acid (DETA) is a compound that has garnered attention due to its diverse biological activities. This article delves into its structure, synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique triazole ring structure, which contains three nitrogen atoms contributing to its chemical reactivity and biological properties. It has the molecular formula and a CAS number of 1267130-92-6. The compound typically appears as a white to off-white powder and exhibits moderate solubility in both water and organic solvents.
Synthesis
The synthesis of DETA generally involves reactions that incorporate the triazole ring with various substituents, enhancing its biological activity. These synthetic pathways can lead to derivatives with improved properties and efficacy in biological applications .
Antimicrobial Properties
DETA has been extensively studied for its antimicrobial potential. Research indicates that it demonstrates effectiveness against various bacterial strains. Its mechanism of action is not fully understood; however, it is believed to interact with microbial targets leading to growth inhibition .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. A study highlighted the structure–activity relationship (SAR) of triazole derivatives, indicating that modifications to the triazole scaffold can enhance cytotoxic effects against cancer cell lines such as HepG2, HCT-116, and MCF-7. DETA's triazole moiety is essential for its anticancer activity, suggesting that similar compounds could be developed for therapeutic use .
Buffering Capacity
In cell culture applications, DETA serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5. This property is crucial for optimal cell growth and function in various biochemical assays.
Table 1: Summary of Biological Activities of DETA
Scientific Research Applications
Biochemical Applications
Buffering Agent in Cell Culture:
Diethyl-1H-1,2,3-triazole-4-carboxylic acid is primarily utilized as a non-ionic organic buffering agent in cell culture media. It maintains pH levels between 6 and 8.5, which is essential for optimal cell growth and function. This buffering capacity is crucial in experiments involving sensitive biological systems where pH fluctuations can adversely affect cellular processes .
Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves interaction with microbial targets, leading to inhibition of growth or activity. This property positions this compound as a potential candidate for developing new antimicrobial agents .
Pharmacological Applications
PXR Inhibition:
Recent studies have investigated the role of triazole derivatives, including this compound, as inhibitors of the Pregnane X receptor (PXR), which is a key regulator of drug metabolism. Compounds that can selectively inhibit PXR may help mitigate adverse drug responses caused by PXR activation. The exploration of diethyl derivatives has led to the identification of selective PXR antagonists with low toxicity profiles .
Synthetic Chemistry
Reactivity and Derivative Development:
this compound serves as a precursor for synthesizing various derivatives with enhanced properties. The presence of the diethyl group enhances the compound's solubility and biological activity compared to other triazole derivatives. This characteristic makes it a valuable building block in synthetic organic chemistry .
Comparison Table of Triazole Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains a diethyl group and carboxylic acid | Effective buffer in biological systems |
| Ethyl 1H-1,2,3-triazole-4-carboxylate | Lacks diethyl substituents | Less soluble compared to diethyl derivative |
| 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid | Contains amino furazan moiety | Exhibits different antimicrobial properties |
Case Studies
Study on Antimicrobial Activity:
In a study examining the antimicrobial efficacy of this compound against specific bacterial strains, results showed significant inhibition at varying concentrations. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity that could lead to its development as an antimicrobial agent.
Buffering Capacity in Cell Cultures:
Another investigation focused on the buffering capacity of this compound in maintaining pH stability during cell culture experiments. The results indicated that this compound effectively stabilized pH levels over extended periods compared to traditional buffers like MOPS (3-(N-morpholino)propanesulfonic acid), suggesting its potential for use in sensitive biological assays .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkyl substituents (e.g., ethyl, cyclohexyl) enhance lipophilicity, influencing membrane permeability in bioactive compounds. Aromatic substituents (e.g., 2,4-dimethylphenyl) improve target binding via π-π interactions .
- Carboxylic Acid Functionality : The 4-carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for enzyme inhibition (e.g., carbonic anhydrase-II) .
Stability and Tautomerism
This compound likely exhibits ring-chain tautomerism, a phenomenon observed in related compounds. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (80%) over the cyclic hemiacetal tautomer (20%) in solution . Decarboxylation at elevated temperatures (~175°C) is common in this class, limiting thermal stability .
Preparation Methods
Industrially Viable Preparation Method (Based on Patent US20180029999A1)
A patented method addresses the need for a simple, high-yield, and industrially suitable synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, including diethyl esters.
Synthetic Route Summary
- Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II)
- Key Reagents: Grignard reagent (isopropylmagnesium chloride or its lithium chloride composite), carbon dioxide, low molecular weight alcohol (e.g., ethanol for diethyl ester)
- Solvents: Tetrahydrofuran (THF), methyl tetrahydrofuran (METHF), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc)
- Conditions: Low temperature (-78°C to 0°C) for Grignard addition; mild acidification and extraction steps; crystallization for purification
Stepwise Process
| Step | Description | Conditions | Purpose |
|---|---|---|---|
| 1 | Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/METHF | Mass-to-volume ratio 1:2-50; temperature -78°C to 0°C | Prepares substrate for Grignard reaction |
| 2 | Add Grignard reagent (isopropylmagnesium chloride) | Molar ratio compound II:Grignard = 1:0.8-1.5; stir 0.5-2 h | Forms 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |
| 3 | Quench with hydrochloric acid | Molar ratio compound II:HCl = 1:1-20 | Protonates intermediate, facilitates extraction |
| 4 | Extract with organic solvent; dry and concentrate | Use anhydrous MgSO4 or Na2SO4; 40-50°C under reduced pressure | Purifies intermediate |
| 5 | React intermediate with low molecular weight alcohol (ethanol for diethyl ester) and methyl iodide in presence of alkali | Temperature 0-80°C; 5-48 h; solvent mixture THF/METHF and DMF/DMAc | Methylation and esterification |
| 6 | Layer aqueous and organic phases; dry and concentrate | Room temperature; adjust pH 1-5 with HCl | Isolates diethyl ester product |
| 7 | Crystallize and dry product | Cooling to -5 to 5°C; vacuum drying at 40°C | Obtains pure diethyl-1H-1,2,3-triazole-4-carboxylic acid |
Advantages
- High yield and purity
- Mild reaction conditions suitable for scale-up
- Avoids expensive or highly toxic starting materials like propiolic acid ethyl ester or sodium azide
- Environmentally friendlier solvents and reagents
Alternative Synthetic Approaches
Click Chemistry Route (Literature Example for Related Triazole Compounds)
- Method: Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazole ring
- Reagents: Sodium azide, terminal alkynes, copper(II) sulfate pentahydrate, sodium ascorbate as reducing agent
- Application: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives (similar triazole carboxylic acids)
- Limitations: Use of sodium azide poses safety risks; less suitable for industrial scale without strict controls
Reaction Parameters and Optimization
| Parameter | Range | Notes |
|---|---|---|
| Molar ratio (Compound II : Grignard reagent) | 1 : 0.8 - 1.5 | Controls conversion efficiency |
| Temperature (Grignard addition) | -78°C to 0°C | Low temperature avoids side reactions |
| Reaction time (alkylation/esterification) | 5 - 48 hours | Longer times improve yield but require monitoring |
| pH adjustment for extraction | 1 - 5 | Critical for product recovery and purity |
| Solvent ratios (THF/METHF : DMF/DMAc) | 1-99% : 99-1% | Tailored for solubility and reaction kinetics |
Research Findings and Analytical Data
- The method yields diethyl esters of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid with high purity confirmed by crystallization.
- The intermediates such as 1-substituted-4-bromo-1H-1,2,3-triazole are isolable and characterized via NMR and mass spectrometry.
- The process avoids hazardous reagents and is amenable to scale-up, making it attractive for pharmaceutical and agrochemical industries.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| Grignard-based carboxylation and esterification (Patent US20180029999A1) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, ethanol, CO2 | High yield, mild conditions, scalable | Requires low temperature control | High |
| Click chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Sodium azide, terminal alkyne, CuSO4, sodium ascorbate | Regioselective, efficient ring formation | Toxic azide, safety concerns | Moderate to low |
Q & A
Q. What are the standard synthetic routes for preparing diethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives?
Methodological Answer: A common approach involves cycloaddition reactions between azides and alkynes (click chemistry) or diazo intermediates. For example:
- Diazotization of aniline derivatives followed by reaction with ethyl acetoacetate to form triazole intermediates .
- Esterification of the carboxylic acid group using SOCl₂ or other chlorinating agents to yield diethyl esters .
- Purification via recrystallization from ethanol or methanol to isolate crystalline products .
Key Reaction Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Generate diazo intermediates |
| Cycloaddition | Ethyl acetoacetate, RT | Form triazole core |
| Esterification | SOCl₂, ethanol | Introduce diethyl ester groups |
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
Methodological Answer: 1H and 13C NMR are critical for verifying substituents and regiochemistry:
- Triazole protons resonate at δ 7.5–8.5 ppm (aromatic region).
- Ethyl ester groups show characteristic triplets for CH₂ (δ 1.2–1.4 ppm) and quartets for OCH₂ (δ 4.2–4.4 ppm) .
- Methyl groups on the triazole ring appear as singlets near δ 2.3–2.5 ppm .
Example NMR Data (Analogous Compound):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Triazole-H | 8.02–7.99 | Multiplet |
| Aromatic protons | 7.77–7.59 | Multiplet |
| Methyl (triazole) | 2.32 | Singlet |
Q. What safety precautions are essential when handling this compound derivatives?
Methodological Answer:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .
- Waste disposal : Segregate acidic/halogenated waste and consult institutional guidelines for hazardous material handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Use SHELXL for refinement: Adjust weighting schemes, test for twinning, and validate hydrogen-bonding networks .
- Compare packing interactions : Analyze O—H⋯O/N hydrogen bonds (2.6–3.0 Å) and π-π stacking (4.2–5.1 Å centroid distances) to identify polymorphic variations .
Example Crystal Data:
| Parameter | Value (Monoclinic P21/c) |
|---|---|
| a, b, c (Å) | 6.74, 15.84, 19.64 |
| β (°) | 99.82 |
| Z | 4 |
| R-factor | 0.052 |
Q. How are reaction conditions optimized to improve yields of this compound derivatives?
Methodological Answer:
Q. What methodologies evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Cell line assays : Test antiproliferative effects on NCI-H522 (lung cancer) and LOX IMVI (melanoma) using MTT assays. Report growth inhibition (GP) values .
- Enzyme inhibition : Use fluorescence polarization to measure IC₅₀ against Wnt/β-catenin signaling targets .
Biological Activity Example:
| Compound | Cell Line | GP (%) |
|---|---|---|
| 5-Methyl-1-(thiazol-2-yl) derivative | NCI-H522 | 62.47 |
Q. How do hydrogen-bonding networks influence the crystal packing of this compound derivatives?
Methodological Answer:
- Hydrogen bonds : O—H⋯O (2.7 Å) and O—H⋯N (2.9 Å) interactions stabilize layered structures .
- π-π interactions : Triazole and phenyl ring centroids spaced 4.2–5.1 Å enable stacking .
Q. What computational approaches model interactions between triazole derivatives and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., β-catenin) .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
